molecular formula C17H16N4O2S B2612986 Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-13-8

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2612986
CAS No.: 1421509-13-8
M. Wt: 340.4
InChI Key: DJOQYTBOGJIZII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, often starts from simple commercially available building blocks. For example, one approach to benzothiazole sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as IR, NMR (1 H, 13 C and 31 P), and mass spectral and elemental analysis .


Chemical Reactions Analysis

Benzothiazole derivatives are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound can be characterized using IR, NMR (1 H, 13 C and 31 P), and mass spectral and elemental analysis .

Scientific Research Applications

Antimicrobial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a promising anti-mycobacterial chemotype. A study conducted by Pancholia et al. (2016) synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds exhibited significant anti-mycobacterial potential with MICs in the low (1-10) μM range, showcasing the scaffold's promise in developing new anti-tuberculosis agents (S. Pancholia et al., 2016).

Anticancer Applications

The exploration of new pyrazoline derivatives for their potential anticancer properties has been an area of significant interest. A study by Xu et al. (2017) synthesized a series of novel pyrazoline derivatives and evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). One compound, identified as b17, demonstrated a notable inhibitory effect on HepG-2 cells with an IC50 value of 3.57 µM, highlighting its potential as an anticancer agent (Weijie Xu et al., 2017).

Molecular Docking Studies

Molecular docking studies have been employed to predict the activity of synthetic compounds against critical targets in diseases such as cancer. A study by Shirani et al. (2021) synthesized 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives and conducted molecular docking studies to predict their activity against breast cancer targets, such as estrogen receptor-α (ERα) and progesterone receptors A and B (PRA and PRB). The docking results indicated favorable interactions with the receptors, suggesting the compounds' potential in breast cancer treatment (M. Shirani et al., 2021).

Future Directions

The future research directions for Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could include further exploration of its potential for treating neurodegenerative diseases complicated by depression . Additionally, the development of new strategies for the synthesis of benzothiazole derivatives could also be a promising area of research .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-1-2-14-15(9-12)24-11-20-14)21-7-3-13(4-8-21)23-16-10-18-5-6-19-16/h1-2,5-6,9-11,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQYTBOGJIZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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